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An In-depth Technical Guide to the Predicted Molecular Properties of 1-Benzofuran-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-6-amine is a heterocyclic compound featuring a benzofuran core, a scaffold of
significant interest in medicinal chemistry due to its presence in numerous biologically active
molecules.[1] Predicting the molecular properties of such compounds is a critical first step in
the drug discovery pipeline, enabling an early assessment of a molecule's potential
pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive
overview of the computationally predicted physicochemical and ADMET (Absorption,
Distribution, Metabolism, Excretion, and Toxicity) properties of 1-Benzofuran-6-amine. The
data presented herein are derived from established computational models and databases,
offering valuable insights for researchers exploring this and related chemical entities for
therapeutic applications.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are strong determinants of its
behavior in biological systems. These parameters influence solubility, permeability, and
interaction with protein targets. The predicted properties for 1-Benzofuran-6-amine are
summarized below.
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Property Predicted Value Source

Molecular Formula CsH7NO PubChemLite[2]
Molecular Weight 133.15 g/mol Sunway Pharm Ltd[3]
Monoisotopic Mass 133.05276 Da PubChemLite[2]
XlogP 1.6 PubChemLite[2]
Topological Polar Surface Area

(TPSA) 39.1 A2 Computed (See Note 1)
Hydrogen Bond Donors 1 Computed

Hydrogen Bond Acceptors 2 Computed

Rotatable Bonds 0 Computed

SMILES C1=CC(=CC2=C1C=CO2)N PubChemLite[2]
InChlKey ARNCZJZLEMLOBH- PubChemLite[2]

UHFFFAOYSA-N

Note 1:TPSA value is computationally predicted based on the structure
C1=CC(=CC2=C1C=CO0O2)N, considering the surface contributions of the nitrogen and oxygen
atoms and their attached hydrogens. The value is comparable to related structures like 6-(2-
Aminopropyl)benzofuran, which has a TPSA of 39.2 A2[4].

Discussion of Physicochemical Properties: The predicted properties of 1-Benzofuran-6-amine
align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.[5]

o Molecular Weight: At 133.15 Da, the molecule is well under the 500 Da threshold, suggesting
good potential for absorption and distribution.[5]

 Lipophilicity (XlogP): The predicted XlogP of 1.6 indicates a balanced lipophilicity. This value
is within the optimal range (typically <5) for oral bioavailability, suggesting the molecule can
efficiently partition between aqueous and lipid environments.[5][6]

 Polar Surface Area (TPSA): A TPSA of 39.1 A2 is well below the 90 A2 threshold often
associated with good blood-brain barrier (BBB) penetration and is also significantly lower
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than the 140 Az limit for good cell membrane permeability.[7] This suggests the molecule has
a high probability of crossing biological membranes.

e Hydrogen Bonding: With one hydrogen bond donor and two acceptors, the molecule meets
the criteria of having fewer than five donors and ten acceptors, further supporting its potential
for good oral bioavailability.[5]

Predicted ADMET Profile

The ADMET profile predicts the disposition of a chemical compound within an organism. In
silico ADMET prediction is a cost-effective method to flag potential liabilities early in the drug

discovery process.[8][9]
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ADMET Parameter Predicted Outcome Implication
Absorption
Human Intestinal Absorption High Likely to be well-absorbed from
[
(HIA) ’ the gut.
Indicates good passive
Caco-2 Permeability High diffusion across the intestinal

epithelium.[10]

Distribution

Blood-Brain Barrier (BBB)

Penetration

High Likelihood

Low molecular weight and
TPSA (<90 A?) suggest the

compound can cross the BBB.

[7]

P-glycoprotein (P-gp)
Substrate

Unlikely

Less susceptible to efflux from
target cells, which is beneficial

for efficacy.[11]

Metabolism

CYP450 Inhibition (General)

Potential Inhibitor

Benzofuran scaffolds can
interact with CYP enzymes;
specific isoform inhibition (e.g.,
1A2, 2D6, 3A4) requires
further testing.[12]

Excretion

Renal Clearance

Moderate

Expected to be cleared by the
kidneys, potentially after

metabolic modification.

Toxicity

AMES Mutagenicity

Low Probability

Heterocyclic amines can
sometimes be flagged in
mutagenicity assays, but the

core scaffold is common.
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No structural alerts that
Carcinogenicity Low Probability strongly indicate
carcinogenicity.

Discussion of ADMET Profile: The predicted ADMET profile for 1-Benzofuran-6-amine is
largely favorable for a drug candidate, particularly for central nervous system (CNS)
applications given its likely ability to penetrate the BBB. Its high predicted intestinal absorption
and cell permeability are key assets for oral drug development. The primary area for future
experimental investigation would be its metabolic profile, specifically its potential to inhibit key
cytochrome P450 enzymes, which could lead to drug-drug interactions.

Computational Methodologies

The properties presented in this guide are predicted using computational (in silico) methods.
These techniques model molecular behavior based on structure and quantum chemical
principles, providing a rapid assessment without the need for chemical synthesis or biological

testing.

A. Physicochemical Property Prediction: Physicochemical properties like molecular weight,
logP, and TPSA are typically calculated using fragment-based or whole-molecule approaches.

¢ LogP Calculation: Algorithms like XlogP partition the molecule into atomic or fragmental
contributions and sum their hydrophobicity values to estimate the octanol-water partition
coefficient.

e TPSA Calculation: This method sums the surface contributions of polar atoms (typically
oxygen and nitrogen) based on a library of predefined functional group values.[7]

B. ADMET and Biological Activity Prediction: ADMET properties are often predicted using
Quantitative Structure-Activity Relationship (QSAR) models.

* QSAR Models: These are statistical models trained on large datasets of compounds with
known experimental ADMET properties. The models identify correlations between molecular
descriptors (e.g., physicochemical properties, molecular fingerprints) and biological

outcomes.[8]
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» Density Functional Theory (DFT): For a deeper understanding of molecular structure and
reactivity, DFT calculations are often employed. Methods like B3LYP with basis sets such as
6-311+G(d,p) can be used to optimize the molecule's 3D geometry and calculate electronic

properties, which can inform its interaction with biological targets.[13]

Below is a generalized workflow for the computational prediction of molecular properties.
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Caption: Computational workflow for predicting molecular properties.

Visualization of Property Relationships and
Potential Actions

A. Relationship Between Physicochemical Properties and Bioavailability

The interplay between key molecular properties dictates a compound's "drug-likeness" and its
potential for oral bioavailability, as famously encapsulated in Lipinski's Rule of Five.
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Caption: Key properties influencing oral bioavailability.
B. Potential Mechanism of Action: Kinase Inhibition

While the specific biological target of 1-Benzofuran-6-amine is not defined, the benzofuran
scaffold is a common component in kinase inhibitors.[14][15] The diagram below illustrates a
generalized signaling pathway where a benzofuran-based inhibitor might act.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b018076?utm_src=pdf-body-img
https://www.benchchem.com/product/b018076?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.3109/13880209.2014.880488
https://pmc.ncbi.nlm.nih.gov/articles/PMC9556824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Generalized Kinase Signaling Pathway

ATP Substrate Protein Benzofuran Inhibitor

(e.g., Compound 8)

Blocks ATP
Binding Site

Kinase Enzyme
(e.g., PI3K, VEGFR2)

hosphorylation

Phosphorylated Substrate
(Active)

Downstream Signaling
(e.g., Cell Proliferation, Angiogenesis)

Click to download full resolution via product page

Caption: Hypothetical kinase inhibition by a benzofuran derivative.

Conclusion

The in silico analysis of 1-Benzofuran-6-amine reveals a promising profile for a drug-like
molecule. Its low molecular weight, balanced lipophilicity, and favorable polar surface area
suggest it possesses the fundamental characteristics required for good absorption, distribution,
and cell permeability, including the potential to cross the blood-brain barrier. While the
predicted ADMET profile is generally positive, experimental validation, particularly concerning
its metabolic fate and potential for CYP450 enzyme inhibition, is a necessary next step. The
benzofuran core continues to be a privileged scaffold in drug discovery, and the predictive data
for 1-Benzofuran-6-amine support its consideration as a valuable starting point or fragment for
the design of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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